

Physical properties of 3-(Difluoromethyl)-4-fluoroaniline (melting point, solubility)

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Compound of Interest

Compound Name: 3-(Difluoromethyl)-4-fluoroaniline

Cat. No.: B1592694

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A Technical Guide to the Physical Properties of 3-(Difluoromethyl)-4-fluoroaniline

Introduction

3-(Difluoromethyl)-4-fluoroaniline (CAS No. 445303-96-8) is a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development.^[1] Its unique substitution pattern, featuring both a difluoromethyl group and a fluorine atom on the aniline core, imparts distinct electronic and lipophilic properties. These characteristics are highly sought after in the design of novel therapeutic agents, as they can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of this key building block is paramount. Properties such as melting point and solubility are not merely data points; they are critical parameters that govern every stage of the development pipeline, from reaction setup and purification to formulation and final dosage form.

This in-depth technical guide provides a thorough examination of the melting point and solubility of **3-(Difluoromethyl)-4-fluoroaniline**. While specific experimental data for this compound is not widely published, this guide will equip you with the foundational principles, comparative data from structurally related analogues, and robust, field-proven experimental protocols necessary to determine these properties with precision in your own laboratory setting.

Core Physical Properties: A Data-Driven Analysis

A review of publicly available databases and safety data sheets indicates that the experimental melting point and quantitative solubility data for **3-(Difluoromethyl)-4-fluoroaniline** are not yet extensively documented.^[2] This is not uncommon for specialized research chemicals.

However, we can predict its behavior and design effective experimental protocols by analyzing its molecular structure and comparing it to similar, well-characterized compounds.

Molecular Structure and Expected Properties:

- **Hydrogen Bonding:** The primary amine (-NH₂) group is a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
- **Dipole-Dipole Interactions:** The high electronegativity of the fluorine atoms in both the C-F and C-HF₂ groups creates significant dipole moments, favoring solubility in polar solvents.
- **Crystal Lattice Energy:** The presence of fluorine can lead to strong intermolecular interactions (including dipole-dipole and weak hydrogen bonds), potentially resulting in a well-ordered crystal lattice and a relatively high melting point for a molecule of its size.

To provide a practical frame of reference, the physical properties of structurally analogous anilines are presented below. These compounds share key structural motifs with our target and serve as valuable benchmarks.

Table 1: Physical Properties of Structurally Related Aniline Derivatives

Compound	Structure	Molecular Weight (g/mol)	Melting Point (°C)	Known Solubility
3-(Difluoromethyl)-4-fluoroaniline	161.12[1]	Not Published	Not Published	
3-Chloro-4-fluoroaniline	145.56	42-44 °C	Good solubility in methanol (10% solution)[3]	
4-Fluoro-3-methylaniline	125.15	35 °C[4]	Soluble in Methanol[4]	
4-Fluoroaniline	111.12	Liquid at RT (-1.9 °C)	33 g/L in water at 20°C; Soluble in ethanol & ether[5][6][7]	

The data from these analogues suggests that **3-(Difluoromethyl)-4-fluoroaniline** is likely a solid at room temperature with a melting point potentially in the range of 30-50 °C. Its solubility is predicted to be favorable in polar organic solvents like methanol, ethanol, and acetone, and limited in non-polar solvents such as hexanes.

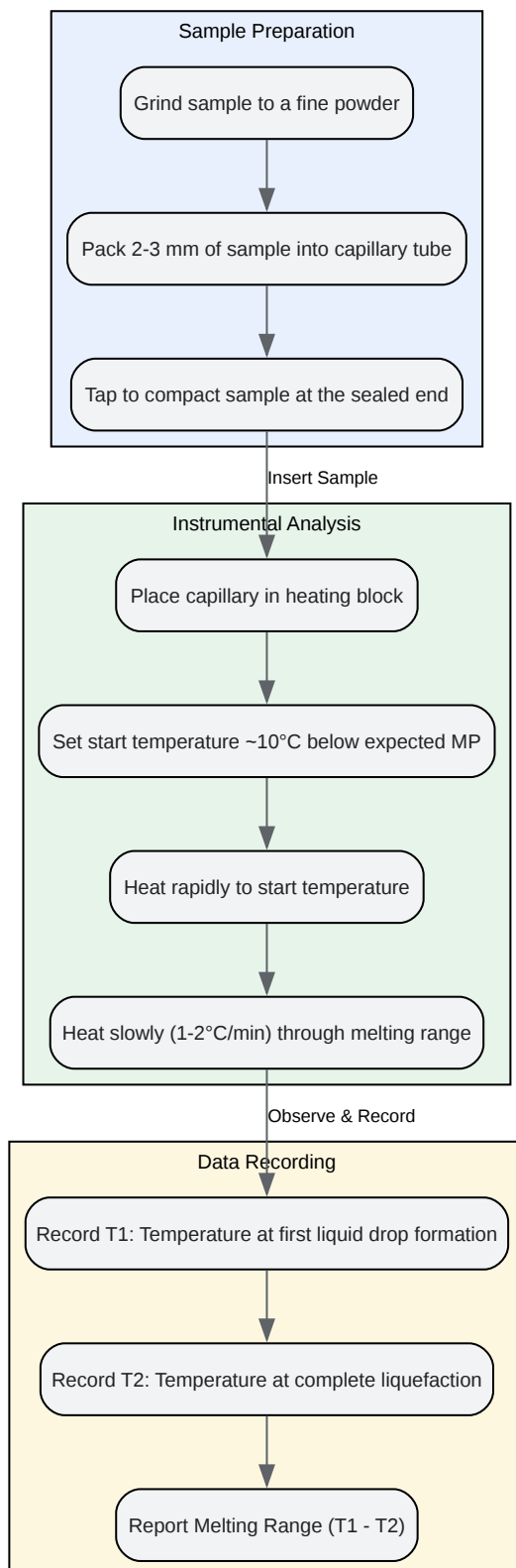
Part 1: Determination of Melting Point

The melting point of a crystalline solid is a fundamental indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range (typically <2°C), whereas impurities will depress the melting point and broaden the range.

Causality Behind the Experimental Protocol

The chosen methodology, the capillary method, is the most widely adopted and pharmacopeia-recognized technique for melting point determination.[3] It relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can cause a lag in temperature reading, leading to erroneously high and broad melting ranges.

Diagram of the Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Experimental Protocol

- Sample Preparation:
 - Place a small amount of **3-(Difluoromethyl)-4-fluoroaniline** on a clean, dry watch glass.
 - Using a spatula, grind the crystalline solid into a fine, uniform powder. This ensures efficient and even heat transfer.
 - Press the open end of a thin-walled capillary tube into the powder until a small amount of sample enters the tube.
 - Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. The final packed sample height should be 2-3 mm. An overly large sample can cause an artificially wide melting range.
- Instrument Setup and Measurement:
 - Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
 - Based on the data from analogous compounds, set a "ramp to" temperature of approximately 25°C.
 - Initiate rapid heating.
 - Once the apparatus reaches 25°C, reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for an accurate determination.
- Data Acquisition and Reporting:
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T₁).
 - Continue heating and observation.

- Record the temperature at which the last solid crystal melts into a clear liquid (T2).
- The melting point should be reported as the range from T1 to T2. For high-purity material, this range should be narrow.

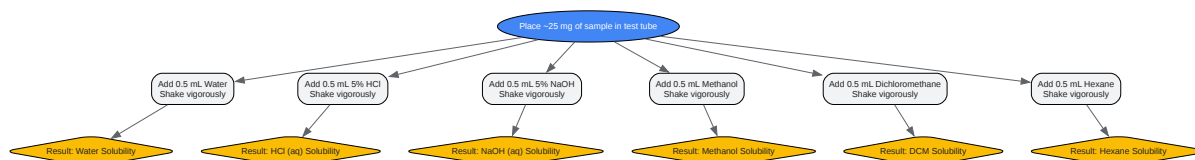
Part 2: Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, it is a critical property influencing everything from reaction kinetics to in-vivo absorption.

Causality Behind the Experimental Protocol

The principle of "like dissolves like" is the cornerstone of solubility testing.^[3] This protocol employs a series of solvents with varying polarities and functionalities to build a comprehensive solubility profile. The use of acidic and basic aqueous solutions is a classical organic chemistry technique to probe the functionality of the unknown; the amine group in **3-(Difluoromethyl)-4-fluoroaniline** is basic and is expected to react with acid, forming a water-soluble salt. This provides a self-validating system: if the compound dissolves in aqueous acid but not in pure water, it strongly confirms the presence of a basic functional group.

Diagram of the Solubility Testing Workflow



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Caption: Parallel Workflow for Qualitative Solubility Testing.

Detailed Step-by-Step Experimental Protocol (Qualitative)

This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.

- Preparation:
 - Arrange a rack of six clean, dry test tubes.
 - Into each test tube, add approximately 25 mg of **3-(Difluoromethyl)-4-fluoroaniline**.
 - To each tube, add 0.5 mL of one of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Methanol, Dichloromethane, Hexane.
- Observation:
 - Vigorously shake each tube for 30-60 seconds.
 - Allow any undissolved solid to settle.
 - Observe if a homogenous solution has formed. A compound is considered "soluble" if no solid particles are visible to the naked eye.
- Interpretation:
 - Water: Tests for high polarity and/or low molecular weight. Solubility is expected to be low.
 - 5% HCl: Tests for basic functional groups. The amine group should be protonated to form a soluble ammonium salt. Solubility is expected to be high.
 - 5% NaOH: Tests for acidic functional groups. No reaction is expected. Solubility should be similar to that in water.
 - Methanol (Polar, Protic): Capable of hydrogen bonding. Solubility is expected to be high.
 - Dichloromethane (Polar, Aprotic): Engages in dipole-dipole interactions. Solubility is expected to be moderate to high.

- Hexane (Non-polar): Interacts only via weak van der Waals forces. Solubility is expected to be very low.

Conclusion

While published physical constants for **3-(Difluoromethyl)-4-fluoroaniline** are scarce, a robust scientific approach allows for strong predictions and provides a clear path for experimental determination. Based on its structure and comparison with related analogues, it is projected to be a low-melting solid with good solubility in polar organic solvents and aqueous acid. The detailed protocols provided in this guide offer a validated framework for researchers to precisely determine the melting point and solubility profile, generating the critical data needed to accelerate their research and development efforts.

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